molecular formula C12H11BrFNO B8231895 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone

Cat. No.: B8231895
M. Wt: 284.12 g/mol
InChI Key: ZSLSYZMBSJPSGU-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is known for its high yields and diastereoselectivity . Another method involves base-promoted intramolecular addition of alkenes, which has been optimized for practical, gram-scale synthesis . Metal-catalyzed cyclization of 1,5- and 1,6-enynes is also a popular method for constructing the 3-azabicyclo[3.1.0]hexane skeleton .

Industrial Production Methods

While specific industrial production methods for 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone are not widely documented, the aforementioned synthetic routes can be adapted for large-scale production. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone apart from similar compounds is the presence of the 4-bromo-3-fluorophenyl group. This unique substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFNO/c13-10-2-1-7(4-11(10)14)12(16)15-5-8-3-9(8)6-15/h1-2,4,8-9H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLSYZMBSJPSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)C(=O)C3=CC(=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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